8-Demethyleucalyptin
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-6-methylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-10-14(22-3)9-16-17(18(10)20)13(19)8-15(23-16)11-4-6-12(21-2)7-5-11/h4-9,20H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWOSZAYIILLKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301315116 | |
| Record name | 8-Demethyleucalyptin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301315116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5-Hydroxy-4',7-dimethoxy-6-methylflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036411 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5689-38-3 | |
| Record name | 8-Demethyleucalyptin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5689-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Demethyleucalyptin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301315116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Hydroxy-4',7-dimethoxy-6-methylflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036411 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
187 - 188 °C | |
| Record name | 5-Hydroxy-4',7-dimethoxy-6-methylflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036411 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Occurrence, Isolation, and Structural Elucidation of 8 Demethyleucalyptin
Natural Sources and Distribution
8-Demethyleucalyptin is primarily found in the plant kingdom, with notable occurrences in several genera.
Isolation from Plant Species (e.g., Eucalyptus, Callistemon, Kalmia)
This compound has been isolated from the leaves of various plant species. It is recognized as a C-methylated flavonoid. researchgate.netresearchgate.net Plants from the Eucalyptus genus, such as Eucalyptus globulus and Eucalyptus torelliana, have been reported as sources of this compound. researchgate.netnih.gov Another significant source is the Callistemon genus, specifically Callistemon citrinus and Callistemon lanceolatus, where this compound has been isolated from the leaves and stems. vjs.ac.vnnih.gov Furthermore, species within the Kalmia genus, including Kalmia latifolia and Kalmia procumbens, have also been found to contain this compound in their leaves. researchgate.netresearchgate.netdntb.gov.uaoup.com It has also been isolated from Corymbia maculata. researchgate.netresearchgate.netanu.edu.au
Occurrence in Fungal Metabolites (e.g., Inonotus obliquus)
Beyond the plant kingdom, this compound has also been identified as a metabolite in the fungus Inonotus obliquus, commonly known as Chaga mushroom. nih.govmushroomexpert.comwikipedia.org Inonotus obliquus is a parasitic fungus primarily found on birch trees in the Northern Hemisphere. nih.govmushroomexpert.comwikipedia.org
Methodologies for Compound Isolation and Purification
The isolation and purification of this compound from natural sources typically involve a series of extraction and chromatographic techniques. The specific methods employed can vary depending on the source material. General approaches for isolating natural products include solvent extraction, liquid-liquid partitioning, and various chromatographic methods. masterorganicchemistry.comhilarispublisher.combyjus.com
Initial steps often involve preparing crude extracts from the plant material or fungal biomass using suitable solvents. vjs.ac.vnresearchgate.netanu.edu.auhilarispublisher.com Following extraction, fractionation methods are used to separate the complex mixture into fractions enriched in the target compound. hilarispublisher.com These fractions are then subjected to further purification using chromatographic techniques. hilarispublisher.com
Common chromatographic methods utilized in natural product isolation include column chromatography, which separates compounds based on their differential adsorption and elution properties on a stationary phase. hilarispublisher.combyjus.com High-performance liquid chromatography (HPLC) is another powerful technique frequently used for further purification and analysis, allowing for simultaneous quantitation of various compounds. researchgate.netanu.edu.auhilarispublisher.com Thin-layer chromatography (TLC) can also be employed for analysis and purification. hilarispublisher.combyjus.com The choice of stationary and mobile phases in chromatography is crucial for achieving effective separation.
Advanced Spectroscopic Characterization Techniques
Structural elucidation of isolated compounds like this compound relies heavily on advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). vjs.ac.vnresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a fundamental tool for determining the detailed structure of organic molecules. mestrelab.comweebly.com Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are crucial for assigning the positions of atoms and their connectivity within the this compound molecule. vjs.ac.vnresearchgate.netmestrelab.comweebly.com
Comparing the obtained ¹H and ¹³C NMR data with reported values for this compound and its isomers, such as 6-demethyleucalyptin, is essential for unambiguous structural confirmation. researchgate.netresearchgate.netdntb.gov.uaoup.com This comparative analysis helps to differentiate between closely related structures. researchgate.netdntb.gov.uaoup.com Two-dimensional NMR techniques, such as COSY, NOESY, HMQC, and HMBC, provide information about proton-proton couplings, spatial relationships, and carbon-proton connectivities, further aiding in the complete assignment of the spectrum and confirmation of the structural framework. nih.govmestrelab.comweebly.comscielo.org.za
Mass Spectrometry (MS) for Molecular Formula Determination
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. youtube.commsu.edu High-resolution mass spectrometry (HRMS), such as HRFABMS, can determine the precise molecular mass, which is critical for confirming the molecular formula of this compound (C₁₈H₁₆O₅). nih.govvjs.ac.vnuni.luchemuniverse.com
The mass-to-charge ratio (m/z) of the molecular ion peak in the mass spectrum corresponds to the molecular weight of the compound. youtube.commsu.edu Analysis of fragmentation patterns observed in the mass spectrum can provide additional structural information by indicating the presence of specific functional groups or substructures. msu.edu Predicted collision cross-section values can also be associated with the compound's mass spectral data. uni.lu
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are invaluable techniques in the structural elucidation and characterization of organic compounds, including flavonoids such as this compound. These methods provide complementary information regarding the functional groups present and the electronic transitions within the molecule.
IR spectroscopy is primarily used to identify the functional groups within a molecule based on their characteristic vibrational frequencies. uni.lunih.gov When a molecule absorbs IR radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint. uni.lunih.gov For a flavonoid like this compound, which possesses hydroxyl, methoxy (B1213986), and carbonyl functional groups, specific absorption bands in the IR spectrum would be expected. The presence of a hydroxyl group (O-H stretch) typically results in a broad absorption band in the region of 3200-3600 cm⁻¹. nih.gov Carbonyl groups (C=O stretch), characteristic of the flavone (B191248) structure, usually show strong absorption between 1650 and 1780 cm⁻¹, with the exact position influenced by conjugation and ring size. Methoxy groups (C-O stretch) and aromatic rings (C=C stretches within the ring) also exhibit characteristic absorptions in specific regions of the IR spectrum. nih.gov While several studies mention the use of spectroscopic evidence, including IR, in the identification of this compound isolated from plant sources like Callistemon citrinus and Areca catechu, detailed IR spectral data with specific peak assignments for this compound were not available in the provided search results.
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. Flavonoids, with their characteristic diphenylpropane (C6-C3-C6) skeleton containing conjugated double bonds and aromatic rings, exhibit strong absorption in the UV-Vis region. The UV-Vis spectrum typically shows absorption maxima (λmax) that are characteristic of the specific flavonoid structure and its substitution pattern. These absorption bands arise from π-π* and n-π* electronic transitions. Changes in the chromophoric system due to substituents like hydroxyl and methoxy groups can influence the position and intensity of these absorption bands. UV-Vis spectroscopy is a valuable tool for the qualitative identification and quantitative analysis of flavonoids. Although studies report the isolation and characterization of this compound using spectroscopic methods, specific UV-Vis λmax values for this compound were not detailed in the provided search snippets.
Therefore, while IR and UV-Vis spectroscopy are standard techniques employed in the structural analysis of flavonoids like this compound, providing insights into their functional groups and conjugated systems, specific spectral data for this compound were not found within the scope of the provided search results.
Chemical Synthesis and Analog Generation of 8 Demethyleucalyptin
Synthetic Approaches for 8-Demethyleucalyptin
One synthetic route to this compound (identified as compound 2 in some studies) starts from 5-hydroxy-7,4′-dimethoxyflavone (compound 4). researchgate.netresearchgate.net A key step involves the regioselective iodination of 5-hydroxy-7,4′-dimethoxyflavone at the C-6 position using benzyltrimethylammonium (B79724) dichloroiodate (BTMA-ICl₂) researchgate.net. Following iodination, the hydroxyl group at C-5 is methylated. researchgate.net Subsequently, a palladium-catalyzed methylation of the corresponding iodide at C-6 with the bis(trimethylaluminum)-1,4-diazabicyclo[2.2.2]octane adduct (DABAL-Me₃) yields this compound. researchgate.net Palladium coupling in this synthesis route was observed to be accompanied by demethylation at C-5. researchgate.net
Synthesis of Isomers and Structural Analogues (e.g., 6-Demethyleucalyptin, Eucalyptin)
The synthesis of isomers like 6-demethyleucalyptin is important for differentiating between naturally isolated compounds and for understanding the impact of methyl group position on biological activity. researchgate.netoup.com 6-Demethyleucalyptin (referred to as compound 3 in some literature) can be synthesized from 5-hydroxy-7,4′-dimethoxyflavone (compound 4) using a similar synthetic approach to this compound, but with modifications to achieve methylation at the C-8 position instead of C-6. researchgate.netresearchgate.net
Eucalyptin (B191470) (compound 1) has been synthesized using a strategy involving the iodination of a precursor and palladium-catalyzed methylation of the resulting iodides. mdpi.com One synthesis of eucalyptin involved the treatment of a protected intermediate with excess BTMA-ICl₂ and CaCO₃ to yield a diiodide, followed by protection of a hydroxyl group and subsequent palladium-catalyzed methylation. mdpi.com The synthesis of eucalyptin from 5-hydroxy-7,4′-dimethoxyflavone also involves palladium-catalyzed methylation of corresponding iodides, similar to the synthesis of this compound. mdpi.com
The synthesis of both 8- and 6-demethyleucalyptins has been achieved to unambiguously determine the structure of a C-methylflavone isolated from Kalmia procumbens by comparing the NMR data of the isolated compound with those of the synthetic standards. researchgate.netoup.comnih.gov
Chemoenzymatic Synthesis Strategies
Chemoenzymatic synthesis combines chemical and enzymatic steps to leverage the advantages of both methodologies, such as the specificity of enzymatic reactions and the versatility of chemical transformations. rsc.orguab.cat While direct information on the chemoenzymatic synthesis specifically of this compound is not extensively detailed in the provided search results, the broader field of chemoenzymatic synthesis of natural products, including flavonoids and related compounds, is an active area of research. rsc.org For instance, enzymatic methods have been explored for the synthesis of aromatic biobased polymers using eucalyptol (B1671775) as a solvent, indicating the potential for enzymatic transformations in the context of Eucalyptus-derived compounds. york.ac.uk Chemoenzymatic approaches have also been applied to the synthesis of complex molecules like cyclic dinucleotides and polyketides, highlighting the potential for this strategy in synthesizing complex natural products. nih.govresearchgate.netuochb.cz The use of enzymes like glycosyltransferases and glycosidases in oligosaccharide synthesis demonstrates the principle of using enzymes for specific bond formation without the need for extensive protecting groups, a concept potentially applicable to flavonoid synthesis. nih.gov
Derivatization Reactions for Structure-Activity Relationship Studies
Derivatization reactions are essential for modifying the structure of this compound and its analogues to explore how structural changes influence biological activity (Structure-Activity Relationship, SAR studies). nih.gov The synthesis of various 6,8-disubstituted chrysin (B1683763) derivatives and 8-arylflavones for evaluating their biological activities exemplifies the use of derivatization in SAR studies of flavonoids. researchgate.net These studies often involve halogenation, oxidation, thiomethylation, and C-C cross-coupling reactions to introduce different substituents onto the flavonoid core. researchgate.net While specific derivatization reactions of this compound are not explicitly detailed, the general approaches used for modifying flavonoid structures, such as those mentioned for chrysin derivatives, would be applicable for generating analogues of this compound for SAR investigations. researchgate.net The comparison of the cytotoxic activities of 8- and 6-demethyleucalyptins themselves represents a fundamental SAR study, revealing that the position of the methyl group significantly impacts activity. researchgate.netresearchgate.netoup.comnih.gov
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 5689-38-3 |
| Eucalyptin | 5281606 |
| 6-Demethyleucalyptin | Not readily available in search results, often discussed in relation to this compound synthesis and comparison. |
| 5-hydroxy-7,4′-dimethoxyflavone | 114860 |
Biosynthetic Pathway Elucidation of 8 Demethyleucalyptin
Proposed Biosynthetic Precursors and Intermediates
The foundational precursors for flavonoid biosynthesis are p-coumaroyl-CoA and malonyl-CoA frontiersin.orgbiorxiv.org. Phenylalanine, synthesized via the shikimate pathway, is converted to p-coumaric acid by phenylalanine ammonia-lyase (PAL) and cinnamate-4-hydroxylase (C4H), and then to p-coumaroyl-CoA by 4-coumarate:CoA ligase (4CL) oup.combiorxiv.org. Malonyl-CoA is derived from acetyl-CoA through the action of acetyl-CoA carboxylase (ACC) acs.org.
The first committed step in the flavonoid pathway involves chalcone (B49325) synthase (CHS), which catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone biorxiv.orgmdpi.com. Chalcone isomerase (CHI) then isomerizes naringenin chalcone to (2S)-naringenin, a central intermediate for various flavonoid subclasses frontiersin.orgbiorxiv.orgnih.gov.
While the precise pathway to 8-Demethyleucalyptin is not fully detailed in the search results, its structure suggests it is derived from a flavanone (B1672756) precursor, likely naringenin or a related hydroxylated/methylated flavanone. Subsequent steps would involve hydroxylation, methylation, and the formation of the flavone (B191248) C-ring. Given the presence of methoxy (B1213986) groups at the 7 and 4' positions and a hydroxyl group at the 5 position, and a methyl group at the 6 position, enzymes like flavanone 3-hydroxylase (F3H), flavonoid hydroxylases (e.g., F3'H), O-methyltransferases (OMTs), and C-methyltransferases (CMTs) are likely involved oup.commdpi.comfrontiersin.org. The formation of the flavone double bond between C-2 and C-3 of the C-ring would be catalyzed by a flavone synthase (FNS), which can be either a soluble enzyme (FNSI) or a membrane-bound cytochrome P450 (FNSII) royalsocietypublishing.orgbiorxiv.org.
Enzymatic Mechanisms and Catalytic Steps
The enzymes involved in flavonoid biosynthesis employ diverse catalytic mechanisms. CHS, a type III polyketide synthase, utilizes a iterative condensation mechanism royalsocietypublishing.orgbiorxiv.org. CHI catalyzes an isomerization reaction biorxiv.orgnih.gov. Hydroxylases, such as F3H and F3'H, often belong to the 2-oxoglutarate-dependent dioxygenase (2-ODD) family or the cytochrome P450 superfamily, respectively, and catalyze hydroxylation reactions requiring cofactors like Fe2+ and 2-oxoglutarate (for 2-ODDs) or NADPH and oxygen (for P450s) mdpi.comfrontiersin.org.
Methylation, a key step in forming the methoxy groups of this compound, is catalyzed by OMTs, which typically use S-adenosyl-L-methionine (SAM) as a methyl donor researchgate.net. The C-methylation at the C-6 position would be catalyzed by a CMT, also likely utilizing SAM. The specific CMT responsible for C-6 methylation in flavonoids like this compound would be of particular interest for pathway elucidation. Flavone synthases (FNSI and FNSII) catalyze the desaturation of a flavanone to a flavone, with distinct mechanisms depending on the enzyme type royalsocietypublishing.orgbiorxiv.org.
Application of Isotopic Labeling and Metabolic Tracing Techniques
Isotopic labeling and metabolic tracing are powerful techniques for elucidating biosynthetic pathways by tracking the incorporation of labeled precursors into downstream metabolites sioc.ac.cnnih.govmdpi.com. Using stable isotopes like 13C or 2H, researchers can feed labeled precursors (e.g., [U-13C]glucose, [13C]phenylalanine, or [13C]malonyl-CoA) to plant tissues or engineered systems and analyze the labeling patterns in isolated this compound using techniques like mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy nih.govacademie-sciences.frfrontiersin.org.
By observing which atoms in this compound become labeled from specific labeled precursors, the sequence of enzymatic reactions and the origin of different parts of the molecule can be inferred mdpi.comnih.gov. For example, feeding [13C]-labeled methionine could help confirm the involvement of SAM-dependent methyltransferases and identify which methyl groups in this compound originate from methionine. Similarly, position-specific labeling of earlier pathway intermediates would provide insights into the assembly of the flavonoid skeleton and the timing of hydroxylation and methylation steps.
Engineered Biosynthesis and Heterologous Expression Systems for Flavonoids
Engineered biosynthesis and heterologous expression systems offer powerful tools for dissecting and reconstructing flavonoid biosynthetic pathways, including those leading to compounds like this compound frontiersin.orgacs.orgresearchgate.netfrontiersin.orgfrontiersin.orgnih.gov. By introducing a series of genes encoding the necessary enzymes into a suitable host organism (e.g., Escherichia coli or Saccharomyces cerevisiae), the production of specific flavonoids can be achieved frontiersin.orgacs.orgfrontiersin.orgnih.gov.
This approach allows for:
Identification of Rate-Limiting Steps: Analyzing intermediate accumulation to pinpoint bottlenecks in the pathway that can be targeted for optimization frontiersin.org.
Creation of Novel Flavonoids: Introducing enzyme variants or enzymes from different plant species to produce modified or unnatural flavonoid structures researchgate.netnih.gov.
Sustainable Production: Providing an alternative to extraction from plants, which can be limited by growth conditions and yield frontiersin.orgfrontiersin.org.
For this compound, reconstructing its proposed biosynthetic pathway in a heterologous host would involve expressing genes for PAL, C4H, 4CL, CHS, CHI, relevant hydroxylases, methyltransferases (O- and C-), and flavone synthase. Optimization of gene expression levels and culture conditions would be necessary to achieve efficient production frontiersin.orgnih.gov.
Data Tables
While specific quantitative data tables for this compound biosynthesis were not extensively found in the search results, the general flavonoid pathway involves several key enzymes and intermediates. Below is an illustrative interactive table based on the general flavonoid biosynthetic pathway, which provides context for the biosynthesis of compounds like this compound.
| Enzyme Name | Abbreviation | Catalyzed Reaction | Precursor(s) | Product(s) | PubChem CID (Example) |
| Phenylalanine Ammonia-Lyase | PAL | Deamination of Phenylalanine | Phenylalanine | Cinnamic Acid | 597 |
| Cinnamate-4-Hydroxylase | C4H | Hydroxylation of Cinnamic Acid | Cinnamic Acid | p-Coumaric Acid | 637544 |
| 4-Coumarate:CoA Ligase | 4CL | Formation of CoA Thioester | p-Coumaric Acid, CoA, ATP | p-Coumaroyl-CoA | 5280547 |
| Chalcone Synthase | CHS | Condensation of p-Coumaroyl-CoA and Malonyl-CoA | p-Coumaroyl-CoA, Malonyl-CoA | Naringenin Chalcone | 440860 |
| Chalcone Isomerase | CHI | Isomerization of Chalcone | Naringenin Chalcone | (2S)-Naringenin | 404844 |
| Flavone Synthase (e.g., FNSII) | FNS | Desaturation of Flavanone to Flavone | Flavanone (e.g., Naringenin) | Flavone (e.g., Apigenin) | 5280443 (Apigenin) |
| Flavanone 3-Hydroxylase | F3H | Hydroxylation of Flavanone at C-3 | Flavanone (e.g., Naringenin) | Dihydroflavonol (e.g., Dihydrokaempferol) | 107508 (Dihydrokaempferol) |
| Flavonoid 3'-Hydroxylase | F3'H | Hydroxylation of Flavonoids at 3' position | Flavanone or Dihydroflavonol | Hydroxylated Flavonoid | - |
| O-Methyltransferase | OMT | Methylation of Hydroxyl Groups | Flavonoid with Hydroxyl Group | Methylated Flavonoid | - |
| C-Methyltransferase | CMT | Methylation of Carbon Atoms (e.g., C-6 or C-8) | Flavonoid with reactive Carbon | C-Methylated Flavonoid | - |
Note: PubChem CIDs for specific enzymes are not applicable as PubChem is a database for chemical compounds. The CIDs provided are examples for relevant compounds in the pathway.
Structure Activity Relationship Sar and Mechanistic Studies of 8 Demethyleucalyptin and Analogues
Comparative Analysis of Structural Features and Biological Activities
Comparative analysis of 8-demethyleucalyptin and its analogues, particularly other C-methylated flavonoids, provides insights into how specific structural variations impact their biological activities.
Investigation of the "Magic Methyl Effect" in C-Methylated Flavonoids
The "magic methyl effect" refers to the often drastic alteration in the potency or efficacy of a bioactive compound resulting from the addition of a single methyl group. nbrp.jpnih.govnih.govrsc.org While this effect is well-documented for O-methylated flavonoids, where O-methylation increases hydrophobicity by converting a hydroxyl group to a methoxy (B1213986) group, predicting the magic methyl effect in C-methylated flavonoids is considered more challenging due to smaller differences in physical and chemical properties compared to their unmethylated counterparts. nbrp.jpnih.govresearchgate.net
Studies comparing eucalyptin (B191470) (which has C-methyl groups at both C-6 and C-8) and this compound (with a C-methyl group only at C-6) have demonstrated significant alterations in cytotoxic and antibiofilm activities attributable to the C-8 methyl group. nbrp.jpnih.govresearchgate.net This highlights the presence and significance of the magic methyl effect within the class of C-methylated flavonoids like this compound. nbrp.jpnih.gov
Positional Isomerism and Activity Modulation (e.g., 8- vs. 6-Demethyleucalyptin)
Positional isomerism, where compounds share the same chemical formula but differ in the position of a functional group, can significantly modulate biological activity. The comparison between this compound and its isomer, 6-demethyleucalyptin, exemplifies this. Both isomers contain a 5-hydroxy-7,4'-dimethoxyflavone core skeleton. nbrp.jpnih.govresearchgate.net While this compound has a C-methyl group at the C-6 position, 6-demethyleucalyptin would have it at the C-8 position. nbrp.jpnih.govresearchgate.net
Cytotoxic evaluations comparing synthetic 8- and 6-demethyleucalyptins have shown that only this compound exhibited cytotoxicity against certain cell lines (HCT116 and MRC-5 cells). researchgate.netresearchgate.net This suggests that the position of the methyl group on the flavonoid core, specifically at the C-6 position as in this compound, is crucial for this observed cytotoxic activity. researchgate.net The C-8 methyl group in eucalyptin (compared to this compound, which lacks the C-8 methyl) also caused significant changes in cytotoxic and antibiofilm activities. nbrp.jpnih.govresearchgate.net
Mechanistic Investigations of Cellular and Molecular Interactions
Understanding the mechanisms by which this compound exerts its biological effects involves investigating its interactions at the cellular and molecular levels, including enzyme inhibition and modulation of signaling pathways.
Enzyme Inhibition Kinetics and Binding Affinity Studies (e.g., Superoxide (B77818) Dismutase 1)
Enzyme inhibition kinetics and binding affinity studies are essential for characterizing the interaction between a compound and its target enzyme. libretexts.orgkhanacademy.orgsigmaaldrich.comrsc.org These studies can determine parameters such as the Michaelis constant (Km), maximum velocity (Vmax), and inhibition constant (Ki), providing insights into the potency and mechanism of inhibition. libretexts.orgkhanacademy.orgsigmaaldrich.comnih.gov
Research has indicated that this compound possesses radical-scavenging activity and exhibits binding affinity to the enzyme superoxide dismutase 1 (SOD1). nih.gov This suggests that part of its biological activity may be mediated through modulating the activity of this crucial antioxidant enzyme. nih.gov
Modulation of Cellular Signaling Pathways (e.g., NF-κB, AP-1)
Cellular signaling pathways, such as NF-κB and AP-1, play critical roles in various cellular processes, including inflammation, immune responses, and cell proliferation. cellsignal.comnih.govresearchgate.netfrontiersin.orgmdpi.com Modulation of these pathways by bioactive compounds can underlie their therapeutic effects. NF-κB, for instance, is a transcription factor that regulates genes involved in immunity and inflammation. cellsignal.comresearchgate.netfrontiersin.orgmdpi.com AP-1 is another transcription factor often involved in similar processes, and crosstalk between NF-κB and AP-1 pathways has been observed. cellsignal.comnih.gov
While the provided search results mention NF-κB and AP-1 signaling pathways in a general context cellsignal.comnih.govresearchgate.netfrontiersin.orgmdpi.com, specific detailed research findings on the direct modulation of these pathways by this compound were not prominently found within the immediate search results. Further specific studies would be needed to elucidate the precise interactions and effects of this compound on NF-κB and AP-1 signaling.
Interactions with Microbial Biofilm Formation
Microbial biofilms are structured communities of microorganisms encased in an extracellular polymeric substance (EPS) matrix, contributing to antibiotic resistance and persistent infections. nih.govmdpi.comnih.govmdpi.com Inhibiting biofilm formation is a key strategy to combat such infections. nih.govmdpi.com
Studies on eucalyptin and this compound have shown that the C-8 methyl group in eucalyptin caused significant alterations in antibiofilm activities compared to this compound. nbrp.jpnih.govresearchgate.net This suggests that this compound itself, or in comparison to eucalyptin, has relevant interactions with microbial biofilm formation processes. nbrp.jpnih.govresearchgate.net The mechanism of biofilm formation involves several stages, including initial attachment, microcolony formation, and maturation, often regulated by quorum sensing and the production of EPS. nih.govmdpi.comnih.govmdpi.com While the search results confirm that this compound has antibiofilm activity nbrp.jpnih.govresearchgate.net, detailed mechanisms of how it interacts with these specific stages or regulatory processes were not explicitly detailed in the provided snippets.
Ligand-Receptor Interaction Analysis
Ligand-receptor interaction analysis is a crucial aspect of understanding the mechanism of action of bioactive compounds, providing insights into how these molecules exert their effects at the molecular level. This involves studying the binding affinity, specificity, and the nature of the interactions between a ligand, such as this compound or its analogues, and its biological target(s), typically proteins like receptors or enzymes.
Research into the ligand-receptor interactions of this compound has begun to shed light on its potential biological targets. One study reported that this compound exhibits binding affinity to the superoxide dismutase 1 (SOD1) enzyme. nih.gov Superoxide dismutases are a class of enzymes that catalyze the dismutation of superoxide into oxygen and hydrogen peroxide, playing a key role in antioxidant defense. nih.gov While the specific quantitative details of this binding interaction for this compound were not elaborated in the provided information, this finding suggests a potential mechanism by which this compound might influence cellular redox balance or related pathways.
In addition to enzymatic targets, computational studies have explored the potential interactions of this compound with protein receptors. A molecular docking study investigating potential phytochemical lead molecules against triple-negative breast cancer included this compound in a screening against the Human Androgen Receptor (hAR) protein. f1000research.com Molecular docking is a computational technique used to predict the preferred orientation of one molecule to another when bound to form a stable complex, often used to estimate binding affinity. In this study, this compound showed a binding energy of -6.3 kcal/mol with the hAR protein. f1000research.com
| Compound | Target Receptor/Enzyme | Binding Energy (kcal/mol) |
| This compound | Human Androgen Receptor (hAR) | -6.3 |
This predicted binding energy suggests a potential interaction between this compound and the human androgen receptor, which could be relevant in contexts where modulating androgen receptor activity is therapeutically desirable. f1000research.com Further experimental validation would be necessary to confirm the nature and functional outcome of this predicted interaction.
Another in silico investigation computationally screened a library of flavonoids, including this compound, against the Dengue virus NS2B/NS3 Protease. pjps.pk This protease is essential for viral replication, making it a target for antiviral drug development. pjps.pk The inclusion of this compound in this screening suggests its consideration as a potential inhibitor through interaction with this viral enzyme. However, specific quantitative binding data for this compound from this screening were not detailed in the available information. pjps.pk
Molecular Target Identification and Validation in 8 Demethyleucalyptin Research
High-Throughput Screening for Target Discovery
High-Throughput Screening (HTS) is a widely used drug discovery process that enables the rapid testing of large libraries of chemical or biological compounds against a specific biological target or a set of targets. ox.ac.ukbmglabtech.comlabmanager.com This approach is valuable for identifying initial "hits" – compounds that show a desired effect on the target. bmglabtech.comlabmanager.com HTS integrates technologies such as liquid handling, robotic automation, and advanced plate readers, including high-content imaging, to generate complex datasets efficiently. ox.ac.uk
In the context of 8-Demethyleucalyptin, HTS could involve screening large compound libraries to identify if this compound modulates the activity of a panel of predefined targets, such as enzymes, receptors, or ion channels, that are hypothesized to be involved in a particular biological process. The primary goal is to quickly identify compounds that exhibit activity against the chosen targets. bmglabtech.com Hits identified through primary HTS are then typically subjected to secondary screening for validation and to select more potent modulators for further investigation. ox.ac.uk
While the provided search results discuss HTS in general and its application in identifying inhibitors of histone demethylases (using 8-hydroxyquinolines as an example) nih.gov, and its role in target validation and lead identification ox.ac.uklabmanager.com, specific detailed research findings on the HTS of this compound against particular targets were not found within the provided snippets. However, the principles of HTS described are directly applicable to initiating target discovery efforts for this compound. The process involves preparing samples and compound libraries, establishing automated assay methods, configuring robotic workstations, and acquiring and handling data. labmanager.com
Affinity-Based Proteomics for Protein Interaction Profiling
Affinity-based proteomics techniques are powerful tools for identifying proteins that directly interact with a small molecule like this compound. These methods leverage the binding affinity between the compound and its target proteins to isolate and identify the interacting partners. abcam.comfrontiersin.org A common approach involves immobilizing the small molecule (or a tagged version of it) onto a solid support and then incubating it with a cell lysate or protein mixture. Proteins that bind to the immobilized compound are retained, while unbound proteins are washed away. The bound proteins are then eluted and identified, typically using mass spectrometry. abcam.comwhiterose.ac.uk
Affinity-based chemical probes can be designed by equipping a ligand of interest, such as this compound, with a reporter group and a reactive group. frontiersin.org The reactive group facilitates the crosslinking of the probe to the protein of interest. frontiersin.org This method is suitable for converting known binders into affinity-based probes and can also be used to identify the targets of natural products. frontiersin.org
Mass spectrometry, often coupled with liquid chromatography (LC-MS/MS), is a key technology in affinity-based proteomics workflows for identifying the captured proteins. whiterose.ac.uk Advanced scoring methods are used to differentiate true protein-protein interactions from background noise in affinity purification-mass spectrometry experiments. nih.gov
While the search results illustrate the application of affinity-based proteomics for identifying protein interactions of other molecules, such as Rab46 whiterose.ac.uk, and discuss the general methodologies abcam.comfrontiersin.orgnih.gov, specific studies detailing the protein interaction profile of this compound using these techniques were not explicitly found in the provided snippets. However, the methodologies described provide a clear framework for how affinity-based proteomics could be applied to identify the proteins that bind to this compound.
Genetic Perturbation Studies for Target Validation
Genetic perturbation studies involve altering the expression or function of specific genes to assess their role in a biological process and to validate potential drug targets. nih.govnih.gov Techniques such as gene knockout, knockdown (e.g., using siRNA or shRNA), or overexpression can be used to mimic or counteract the effect of a small molecule compound. ox.ac.uk If perturbing a specific gene produces a phenotype similar to the effect of this compound, or if it alters the cell's response to this compound, it can provide evidence that the protein encoded by that gene is a relevant target. nih.gov
Genetic perturbation can act as "experiments of nature" that offer insights into the long-term effects of modulating specific targets. nih.gov Comparing gene expression profiles induced by drug perturbations with those resulting from genetic perturbations can help identify drug mechanisms of action and potential off-targets. frontiersin.org
While the search results discuss the use of human genetics for target validation in the context of diseases like type 2 diabetes nih.gov and the application of perturbation gene expression profiles in drug discovery frontiersin.org, and mention genetic perturbations in the context of phenotypic screening drugtargetreview.com, specific research on genetic perturbation studies directly validating targets of this compound was not found in the provided snippets. However, the principles outlined demonstrate how genetic approaches can be integrated into the target validation process for this compound by studying the effects of altering the expression of hypothesized target genes.
Phenotypic Screening Approaches for Mechanism Deconvolution
Phenotypic screening involves testing compounds for their ability to induce a desired biological effect or phenotype in cells, tissues, or organisms, without necessarily knowing the molecular target beforehand. drugtargetreview.comcriver.comresearchgate.net Once a compound with interesting phenotypic activity, such as this compound, is identified, target deconvolution becomes essential to uncover the molecular target(s) responsible for the observed phenotype. criver.comnih.gov
Target deconvolution following phenotypic screening can be challenging but is critical for understanding the compound's mechanism of action and for further lead optimization. criver.comnih.gov Various techniques can be employed for target deconvolution, including biochemical affinity analyses, 'omics' profiling, and mutational studies. researchgate.net Image-based phenotypic profiling, a high-throughput screening strategy, can provide insights into the mechanisms of action of small molecules by quantifying morphological changes in cell populations. drugtargetreview.com
New technologies, such as Capture Compound Mass Spectrometry (CCMS), are being developed to improve target deconvolution from phenotypic screens by allowing the isolation and identification of target proteins under relevant biological conditions. criver.com CCMS uses trifunctional molecules to selectively bind, capture, isolate, and identify compound targets with high sensitivity. criver.com
While the search results provide a general overview of phenotypic screening and target deconvolution methodologies drugtargetreview.comcriver.comresearchgate.netnih.govnih.gov, and mention this compound in the context of a study identifying phytochemical lead molecules against triple-negative breast cancer using virtual screening and molecular docking f1000research.comf1000research.com, specific detailed phenotypic screening studies focused on this compound and subsequent target deconvolution efforts were not found within the provided snippets. However, the described approaches highlight the importance of phenotypic screening for identifying compounds with desired effects and the subsequent need for target deconvolution to understand how this compound exerts its biological activity.
Computational Modeling and Simulation in 8 Demethyleucalyptin Research
Molecular Docking for Ligand-Protein Interaction Prediction
Molecular docking is a widely used computational technique to predict the preferred orientation of a ligand when bound to a protein or enzyme. This method aims to estimate the binding affinity and the mode of interaction between the molecule and its target protein. In the context of 8-Demethyleucalyptin, molecular docking studies have been employed to explore its potential interactions with various proteins.
For instance, this compound has been included in molecular docking studies investigating compounds from Areca catechu against the GABAA receptor to assess their potential as anti-insomnia candidates. In this study, this compound showed a docking score of -6.6 kcal/mol and was predicted to interact with amino acid residues including Ala135, Glu153, Ser209, Ser211, Arg192, Asn149, Thr151, Arg196, Arg207, Leu99, and Asn100. researchgate.net Another study utilized molecular docking to screen phytochemicals against the Androgen Receptor (AR) protein in the context of triple-negative breast cancer. This compound was among the compounds evaluated, showing a docking score of -6.3. f1000research.comf1000research.com Molecular docking has also been used in studies involving compounds from Callistemon lanceolatus, where this compound was one of the flavonoids investigated for potential neuroprotective effects by evaluating interactions with relevant proteins. researchgate.net Furthermore, this compound was included in a computational screening of flavonoids against the Dengue virus NS2B/NS3 protease using molecular docking to identify potential antiviral inhibitors. pjps.pk
These studies demonstrate the application of molecular docking to predict the binding modes and affinities of this compound with different target proteins, offering preliminary insights into its potential biological mechanisms.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time, allowing for the study of conformational changes, flexibility, and the stability of ligand-protein complexes. While direct MD simulation studies specifically focused solely on this compound are less frequently detailed in the search results, MD simulations are often used in conjunction with molecular docking to validate and refine the initial docking poses and to understand the binding process in a more realistic environment that accounts for temperature, pressure, and solvent effects.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a correlation between the structural properties of a set of compounds and their biological activities. By developing mathematical models, QSAR can predict the activity of new or untested compounds based on their molecular structures.
While specific QSAR models developed solely for this compound were not prominently featured in the search results, this compound is a flavonoid, and QSAR studies are commonly applied to flavonoid libraries to understand which structural features contribute to specific activities, such as antioxidant potential or enzyme inhibition. A study evaluating the antioxidant potential of myricetin (B1677590) derivatives through a computational study mentioned this compound in the context of antileishmanial activity testing, although the primary focus was on density functional theory (DFT) for understanding antioxidant mechanisms rather than QSAR modeling of this compound itself. researchgate.netresearchgate.net QSAR modeling could be applied to a dataset of this compound analogs or a broader set of related flavonoids including this compound to identify key structural descriptors influencing a particular biological effect. This would involve calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for this compound and related compounds and correlating these descriptors with their experimentally determined activities.
De Novo Drug Design and Virtual Screening Applications
De novo drug design and virtual screening are computational techniques used in the early stages of drug discovery. Virtual screening involves computationally evaluating large libraries of compounds to identify potential hits that are likely to bind to a target protein. De novo design, on the other hand, aims to design novel molecular structures with desired properties from scratch.
This compound, as a natural product, can be part of libraries used in virtual screening studies. For example, it was included in a virtual screening effort to identify potential inhibitors of the Dengue virus NS2B/NS3 protease. pjps.pk Similarly, it was part of a virtual screening workflow targeting the Androgen Receptor for potential anti-cancer agents. f1000research.comf1000research.com These applications highlight how this compound, as a known compound, can be computationally screened against various biological targets to explore its potential therapeutic applications. While de novo drug design typically focuses on generating entirely new molecules, the structural scaffold of natural compounds like this compound can serve as a starting point or inspiration for designing novel compounds with improved properties.
Mechanistic Insights from Computational Chemistry
Computational chemistry, encompassing methods like density functional theory (DFT) and molecular mechanics, provides valuable insights into the electronic structure, reactivity, and reaction mechanisms of molecules. These insights can help elucidate the potential biological mechanisms of action of compounds like this compound at a molecular level.
While specific detailed mechanistic studies of this compound using advanced computational chemistry methods were not extensively detailed in the search results, computational approaches are routinely used to understand the properties of flavonoids, including their antioxidant mechanisms (e.g., hydrogen atom transfer, single electron transfer). A study discussing the antioxidant potential of myricetin derivatives using DFT calculations, which also mentioned this compound in the context of antileishmanial activity, exemplifies how computational chemistry can be applied to understand the chemical reactivity and potential mechanisms of action of related phenolic compounds. researchgate.net Computational chemistry can help predict reactive sites, understand intramolecular interactions, and model metabolic transformations, all of which contribute to a deeper understanding of how this compound might exert its biological effects. Furthermore, computational methods can be used to study the stability and tautomerism of this compound, which can influence its biological activity.
Advanced Analytical Method Development for 8 Demethyleucalyptin in Complex Matrices
Chromatographic Method Optimization (e.g., HPLC-PDA, UHPLC)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), coupled with suitable detectors, are fundamental for the separation and quantification of flavonoids in complex samples researchgate.netanjs.edu.iqscielo.org.peresearchgate.netresearchgate.netchromatographyonline.com. The optimization of chromatographic parameters is crucial to achieve adequate resolution of the target analyte, 8-Demethyleucalyptin, from matrix components and potential isomers uni.lu.
Key aspects of chromatographic method optimization for flavonoids typically include:
Stationary Phase Selection: Reversed-phase columns (e.g., C18) are commonly used for flavonoid analysis due to the generally lipophilic nature of these compounds anjs.edu.iqscielo.org.peresearchgate.net. The specific characteristics of the stationary phase, such as particle size and bonding chemistry, can significantly impact separation efficiency and selectivity anjs.edu.iq. UHPLC systems, utilizing smaller particle sizes (typically < 2 µm), offer enhanced resolution, speed, and sensitivity compared to conventional HPLC chromatographyonline.comnih.govnih.gov.
Mobile Phase Composition: The mobile phase, typically a mixture of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with the addition of an acidic modifier (e.g., formic acid or acetic acid) to improve peak shape and ionization, requires careful optimization anjs.edu.iqresearchgate.netnih.govfrontiersin.orgscielo.brscispace.comresearchgate.net. Gradient elution is frequently employed to separate compounds with a wide range of polarities within a single run anjs.edu.iqnih.gov.
Flow Rate and Temperature: Optimization of flow rate and column temperature influences separation efficiency, retention times, and peak symmetry anjs.edu.iqnih.govnih.gov. Higher temperatures can sometimes improve peak shape and reduce analysis time nih.govnih.gov.
Detection Wavelength (PDA): Photodiode Array (PDA) detectors are valuable for flavonoid analysis as they provide full UV-Vis spectra, aiding in peak identification and purity assessment nih.govnih.govmdpi.comtandfonline.com. Flavonoids typically exhibit characteristic UV absorption patterns, often with two main absorption bands researchgate.net. Selecting the optimal wavelength or range for detection enhances sensitivity and selectivity for the target analyte researchgate.netmdpi.comtandfonline.com.
While specific parameters for this compound are not detailed in the search results, method development for other flavonoids in botanical matrices has involved optimizing mobile phase gradients, column temperatures, and flow rates to achieve satisfactory separation and detection nih.govnih.govresearchgate.netnih.govmdpi.comtandfonline.com. For instance, a rapid UHPLC-PDA method for flavonols in onions utilized a gradient of water with formic acid and acetonitrile (B52724) on a C18 column at an elevated temperature nih.gov.
Mass Spectrometry-Based Quantitation Techniques (e.g., LC-MS/MS)
Liquid Chromatography coupled with Mass Spectrometry (LC-MS) and particularly tandem mass spectrometry (LC-MS/MS) are powerful techniques for the sensitive and selective quantification of analytes in complex matrices, offering advantages over UV or PDA detection alone anjs.edu.iqscielo.org.peresearchgate.netfrontiersin.orgscielo.brscispace.combenthamscience.comashdin.comorganomation.comresearchgate.nettandfonline.combiorxiv.org. LC-MS/MS is widely used in bioanalysis and natural product analysis due to its ability to selectively detect target compounds based on their mass-to-charge ratio (m/z) and characteristic fragmentation patterns researchgate.netbenthamscience.comashdin.comresearchgate.nettandfonline.com.
For the quantification of this compound, LC-MS/MS would likely involve:
Ionization Source: Electrospray Ionization (ESI) is a common and suitable ionization technique for flavonoids, producing protonated molecules ([M+H]+) in positive mode or deprotonated molecules ([M-H]-) in negative mode researchgate.netscielo.brbenthamscience.comresearchgate.net.
Mass Analyzer: Triple quadrupole mass analyzers are frequently used for quantitative analysis in LC-MS/MS due to their ability to perform Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) benthamscience.comashdin.comresearchgate.nettandfonline.com. MRM involves monitoring specific precursor ion to product ion transitions, providing high selectivity and sensitivity researchgate.nettandfonline.com.
Parameter Optimization: Optimization of MS parameters, including ion spray voltage, source temperature, and collision energy, is essential to maximize the signal intensity of the precursor and product ions of this compound frontiersin.orgresearchgate.nettandfonline.com.
Internal Standards: The use of a stable isotopically labeled internal standard is highly recommended for accurate and precise quantification in LC-MS/MS, compensating for variations during sample preparation and analysis organomation.comcreative-proteomics.com.
LC-MS/MS methods have been developed and validated for the simultaneous quantification of multiple flavonoids in various plant extracts and biological fluids, demonstrating the applicability of this technique for complex matrices frontiersin.orgscielo.brresearchgate.nettandfonline.combiorxiv.org. These methods often involve optimizing ionization modes and MRM transitions for each target analyte frontiersin.orgresearchgate.nettandfonline.com.
Method Validation Parameters (Specificity, Accuracy, Precision, Robustness)
Analytical method validation is a critical process to ensure that a method is suitable for its intended purpose, providing reliable and consistent results researchgate.netscielo.org.peashdin.commdpi.comhilarispublisher.comfrontiersin.orgwjarr.comresearchgate.netlabmanager.com. For the quantitative analysis of this compound in complex matrices, key validation parameters include:
Specificity: The ability of the method to unequivocally assess the target analyte in the presence of other components in the sample matrix, such as impurities, degradation products, and endogenous substances researchgate.netmdpi.comhilarispublisher.comwjarr.comlabmanager.com. This is typically evaluated by analyzing blank matrix samples and samples spiked with potential interfering substances to ensure no significant signals are observed at the retention time and detection parameters of this compound researchgate.netlabmanager.com.
Accuracy: The closeness of agreement between the value obtained by the method and the true value researchgate.netmdpi.comhilarispublisher.comwjarr.comresearchgate.netnih.gov. Accuracy is often assessed by analyzing samples spiked with known concentrations of this compound in the relevant matrix and calculating the recovery creative-proteomics.commdpi.comhilarispublisher.comresearchgate.netaoac.org.
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions researchgate.netmdpi.comhilarispublisher.comwjarr.comresearchgate.netnih.gov. Precision can be evaluated at different levels, including repeatability (intra-assay precision) and intermediate precision (inter-assay precision, assessed under varying conditions such as different analysts, instruments, or days) creative-proteomics.commdpi.comhilarispublisher.comresearchgate.net.
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters researchgate.netmdpi.comwjarr.comlabmanager.comnih.gov. This could involve minor changes in mobile phase composition, flow rate, column temperature, or detection settings to assess their impact on method performance researchgate.netmdpi.comlabmanager.comnih.govresearchgate.net.
Other important validation parameters may include linearity (the ability to obtain test results directly proportional to the analyte concentration within a given range), range (the interval over which the method provides acceptable accuracy, precision, and linearity), detection limit (LOD), and quantitation limit (LOQ) ashdin.commdpi.comhilarispublisher.comfrontiersin.orgwjarr.comresearchgate.netnih.gov. Validation studies for flavonoid analysis in various matrices have reported satisfactory results for these parameters nih.govnih.govfrontiersin.orgscielo.brresearchgate.netnih.govmdpi.comtandfonline.combiorxiv.orgcreative-proteomics.comresearchgate.net.
Sample Preparation Strategies for Biological and Botanical Matrices
Sample preparation is a critical and often the most time-consuming step in the analysis of analytes in complex matrices, aiming to isolate and concentrate the target compound while removing interfering substances that could affect chromatographic separation or mass spectrometric detection scispace.comorganomation.comresearchgate.netcreative-proteomics.comsrce.hrspectroscopyeurope.commdpi.comrsc.orgoup.commdpi.com. The choice of sample preparation strategy for this compound would depend on the matrix (e.g., plant tissue, plasma, urine) and the required sensitivity.
Common sample preparation techniques for flavonoids in botanical matrices include:
Extraction: Various extraction methods are used to release flavonoids from the plant matrix, including solvent extraction (e.g., using methanol, ethanol, or aqueous mixtures) scielo.org.peresearchgate.netcreative-proteomics.comresearchgate.netoup.commdpi.com, accelerated solvent extraction (ASE), supercritical fluid extraction (SFE), microwave-assisted extraction (MAE), and sonication researchgate.netoup.com. The choice of solvent and extraction technique is optimized based on the polarity and stability of the target flavonoid and the matrix characteristics researchgate.netcreative-proteomics.comresearchgate.netoup.com.
Cleanup: Plant extracts can be very complex, requiring cleanup steps to remove lipids, pigments, and other interfering compounds creative-proteomics.comresearchgate.netoup.com. Techniques such as solid-phase extraction (SPE) are commonly employed for this purpose scielo.org.peresearchgate.net.
For biological matrices like plasma and urine, sample preparation techniques for small molecules such as flavonoids often involve:
Protein Precipitation (PPT): A simple and rapid method where a solvent (e.g., acetonitrile or methanol) is added to precipitate proteins, which are then removed by centrifugation or filtration organomation.commdpi.comspectroscopyeurope.com.
Liquid-Liquid Extraction (LLE): Involves partitioning the analyte between two immiscible liquid phases organomation.commdpi.comspectroscopyeurope.commdpi.com. This can provide cleaner extracts compared to PPT but may be more labor-intensive mdpi.comspectroscopyeurope.com.
Solid-Phase Extraction (SPE): A widely used technique that employs a solid stationary phase to selectively retain the analyte while interfering compounds are washed away researchgate.netorganomation.comspectroscopyeurope.com. SPE offers better cleanup and preconcentration compared to PPT or LLE spectroscopyeurope.com.
Dilution: In some cases, particularly for urine samples with relatively high analyte concentrations, simple dilution with water or mobile phase may be sufficient srce.hrspectroscopyeurope.com.
Optimization of sample preparation parameters, such as the type and volume of extraction solvent, extraction time and temperature, and SPE sorbent and elution conditions, is crucial to achieve high recovery, minimize matrix effects, and ensure method robustness creative-proteomics.commdpi.comresearchgate.netspectroscopyeurope.commdpi.comrsc.orgoup.commdpi.com.
Application in Pharmacokinetic and Metabolomic Studies
Validated analytical methods for this compound in biological and botanical matrices are essential for its investigation in pharmacokinetic and metabolomic studies chromatographyonline.comfrontiersin.orgscielo.brnih.govmdpi.combenthamscience.comtandfonline.combiorxiv.orghilarispublisher.comfrontiersin.orgnih.govmdpi.commdpi.comtandfonline.comtandfonline.comspringernature.com.
Pharmacokinetic Studies: These studies examine the absorption, distribution, metabolism, and excretion (ADME) of a compound in a biological system nih.govfrontiersin.orgmdpi.comemory.edu. Quantitative analytical methods are required to measure the concentration of this compound and its metabolites in biological fluids (e.g., plasma, urine) and tissues over time creative-proteomics.commdpi.comemory.edu. This information is crucial for understanding the compound's bioavailability, half-life, clearance, and potential for accumulation nih.govfrontiersin.orghilarispublisher.commdpi.comtandfonline.com. Challenges in pharmacokinetic studies of natural products include their chemical complexity and potential for variability in composition and metabolism hilarispublisher.comtandfonline.com.
Metabolomic Studies: Metabolomics involves the comprehensive analysis of all small-molecule metabolites in a biological system scielo.brnih.govmdpi.combenthamscience.comfrontiersin.orgnih.govspectroscopyeurope.commdpi.comtandfonline.comspringernature.com. Analytical methods, often employing LC-MS, are used to profile the metabolome and identify changes in metabolite levels in response to various factors, including exposure to natural products like this compound scielo.brnih.govmdpi.combenthamscience.comfrontiersin.orgnih.govmdpi.comtandfonline.comspringernature.com. Metabolomics can help to understand the biological effects and mechanisms of action of natural compounds and identify potential biomarkers nih.govmdpi.comfrontiersin.orgnih.gov. Sample preparation is particularly critical in metabolomics to capture a wide range of metabolites from complex biological matrices scispace.comspectroscopyeurope.comrsc.orgspringernature.com.
The application of sensitive and validated analytical methods for this compound would enable researchers to investigate its fate in biological systems and its impact on the metabolome, contributing to a better understanding of its potential biological activities.
Data Tables
Due to the limited availability of specific detailed research findings on the analytical method development for this compound in complex matrices within the consulted literature, it is not possible to generate specific data tables for this compound. The search results provided general principles and examples for other flavonoids or compounds, but lacked the detailed quantitative data required for specific tables related to chromatographic parameters, validation results, or concentrations of this compound in various samples.
Future Directions and Emerging Research Avenues for 8 Demethyleucalyptin
Integration of Omics Technologies (Proteomics, Metabolomics)
The application of omics technologies, such as proteomics and metabolomics, represents a significant future avenue for 8-Demethyleucalyptin research. Omics technologies provide a comprehensive view of biological systems by analyzing entire sets of molecules. Proteomics focuses on the large-scale study of proteins, while metabolomics examines the complete set of metabolites within a biological sample.
Integrating these approaches can offer profound insights into how this compound interacts with biological systems at a molecular level. Metabolomics, for instance, can be used to identify and measure metabolites in plant extracts containing this compound, contributing to a better understanding of its natural context and potential co-occurring bioactive compounds. mdpi.comfrontiersin.orgresearchgate.net The comprehensive analysis provided by metabolomics can assess the biochemical effects of compounds, aiding in understanding toxicokinetics and toxicodynamics, which, while not directly focusing on safety here, highlights the power of the technique for detailed biological assessment. researchgate.net
While specific studies on this compound using omics were not detailed in the search results, the broader application of these technologies in natural product research and the study of biological activities is well-established. mdpi.comfrontiersin.orgresearchgate.netnih.govnih.gov Future research could employ proteomics to identify protein targets or pathways modulated by this compound, and metabolomics to understand its metabolic fate or its impact on cellular metabolism. Integrative omics approaches, combining data across disciplines, can leverage systems biology and bioinformatics for a more comprehensive view of biological interactions. researchgate.netnih.gov
Advanced Bioinformatic and Chemoinformatic Approaches
Advanced bioinformatic and chemoinformatic approaches will play a crucial role in future this compound research. Chemoinformatics utilizes computational techniques to handle and analyze chemical data, while bioinformatics focuses on biological data. longdom.orggartner.comnih.govnih.gov These fields are integral to modern drug discovery and the study of bioactive compounds. longdom.orgnih.govnih.govdovepress.com
Chemoinformatics can be applied to this compound for tasks such as indexing, searching, and storing data about the compound and related substances. longdom.org It can also be used for predicting properties and exploring chemical interactions through "in silico techniques". nih.govnih.gov The integration of machine learning into chemoinformatics is considered highly important for extracting chemical data from large databases and developing compounds with significant biological features. nih.govnih.gov Virtual screening methods utilizing virtual chemical libraries can increase the probability of discovering novel hit chemicals. nih.govnih.gov
Bioinformatics can support the analysis of biological data generated from experiments involving this compound, such as data from potential omics studies. mdpi.comlongdom.org The combination of bioinformatics and chemoinformatics allows for the integration of diverse data types to gain a more comprehensive understanding of a compound's biological effects and potential applications. nih.govnih.gov Future research could use these approaches for in silico prediction of potential biological targets, analysis of structure-activity relationships, and virtual screening for related compounds with enhanced activities.
Sustainable Production Strategies (e.g., Engineered Biosynthesis)
Exploring sustainable production strategies, particularly engineered biosynthesis, is a relevant future direction for this compound. While traditionally extracted from plants like Eucalyptus species researchgate.netresearchgate.net and Kalmia latifolia researchgate.net, the increasing demand for natural products and concerns about environmental impact highlight the need for sustainable sourcing.
Engineered biosynthesis involves modifying microorganisms or plants to produce specific compounds. This approach has shown promise in the sustainable production of various biochemicals. nih.govnih.gov Although specific research on the engineered biosynthesis of this compound was not found, the principles of designing non-natural biosynthetic pathways, modular pathway assembly, and metabolic engineering in host organisms like Escherichia coli or Saccharomyces cerevisiae could potentially be applied. nih.gov
Developing engineered biological systems for this compound production could offer a controlled and potentially more environmentally friendly alternative to traditional extraction methods. Research would involve identifying the biosynthetic pathway of this compound in its natural sources and then transferring and optimizing the relevant genes and enzymes in a suitable host organism. Green extraction techniques, already explored for compounds from eucalyptus leaves, could also be further optimized as part of a sustainable production pipeline. researchgate.net
Exploration of Novel Biological Activities and Mechanisms
Future research will undoubtedly continue to explore novel biological activities and the underlying mechanisms of this compound. Previous studies have indicated various biological activities for compounds found in Eucalyptus and related genera, including anti-inflammatory, antioxidant, antibacterial, and cytotoxic properties. researchgate.netnih.govmdpi.comrjppd.orgnih.gov Specifically, this compound has been evaluated for cytotoxic activity against certain cancer cell lines. researchgate.netresearchgate.netmdpi.com
Despite these findings, the full spectrum of this compound's biological effects and how it exerts these effects at a molecular level are likely not yet fully understood. Future research could investigate its activity in a wider range of biological assays and disease models. This includes exploring potential effects on other microbial species, inflammatory pathways, or cellular processes. Identifying the specific molecular targets and signaling pathways modulated by this compound will be crucial for understanding its therapeutic potential and guiding the development of related compounds. Research into the "magic methyl effect," which has been observed in related flavonoids where a single methyl group can significantly alter biological activity, underscores the importance of detailed mechanistic studies. researchgate.net
Collaborative and Interdisciplinary Research Frameworks
Addressing the complexities of natural product research and fully exploring the potential of compounds like this compound necessitates collaborative and interdisciplinary research frameworks. Complex problems in scientific research are often best tackled by integrating expertise from multiple disciplines. nordforsk.orgnih.gov
Future research on this compound will benefit from collaborations between chemists, biologists, pharmacologists, bioinformaticians, and engineers. Chemists can focus on isolation, structural elucidation, and synthesis; biologists and pharmacologists can investigate biological activities and mechanisms; bioinformaticians can analyze large datasets and perform in silico studies; and engineers can contribute to developing sustainable production methods like engineered biosynthesis.
Research institutes and initiatives that promote interdisciplinary collaboration can facilitate the necessary interactions and knowledge exchange. nordforsk.orgi2insights.orgucsb.edu These frameworks can help overcome the challenges associated with integrating different methodologies and perspectives, ultimately leading to more comprehensive and impactful research outcomes for this compound. i2insights.orgjournal.fi
Q & A
Q. What methodologies are employed to isolate and structurally characterize 8-Demethyleucalyptin from plant sources?
Answer: this compound is typically isolated via column chromatography (e.g., silica gel or Sephadex LH-20) from plant extracts (e.g., Callistemon citrinus). Structural elucidation involves 1D/2D-NMR (e.g., H, C, HSQC, HMBC) and HR-MS to confirm its flavone backbone and demethylation at position 7. Purity is validated using HPLC-UV or LC-MS. For example, in Callistemon citrinus, the compound was identified alongside 11 other flavonoids and triterpenoids, with spectral data cross-referenced against literature .
Q. What in vitro models are used to evaluate the anti-inflammatory activity of this compound?
Answer: The RAW 264.7 murine macrophage model is standard for assessing NO inhibition. Cells are pre-treated with this compound (e.g., 10–40 µM), then stimulated with LPS. NO production is quantified via Griess assay. For instance, this compound showed 32.1% inhibition at 10 µM , outperforming eucalyptin (9.3%) but less potent than quercetin (57.3%) under identical conditions .
Table 1: Comparative NO Inhibition by Flavonoids at 10 µM (Data from )
| Compound | % NO Inhibition |
|---|---|
| This compound | 32.1 |
| Quercetin | 57.3 |
| Eucalyptin | 9.3 |
| Astragalin | 34.6 |
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported bioactivity across studies?
Answer: Contradictions (e.g., varying IC values) may arise from differences in cell lines , assay protocols , or compound purity . To address this:
- Standardize protocols (e.g., LPS concentration, incubation time).
- Validate compound identity/purity via NMR and HPLC .
- Include positive controls (e.g., quercetin for NO inhibition).
- Replicate experiments across independent labs to confirm reproducibility. Critical analysis of prior methods (e.g., solvent used, cell viability assays) is essential .
Q. What advanced techniques are required to elucidate the structure-activity relationship (SAR) of this compound derivatives?
Answer: SAR studies involve:
- Synthetic modification : Demethylation/methylation at specific positions (e.g., C-8).
- Computational modeling : Molecular docking to predict interactions with targets like iNOS or COX-2.
- In vitro validation : Compare anti-inflammatory activity of derivatives using dose-response assays.
- Metabolomics : Track metabolic stability via LC-MS/MS. For example, demethylation at C-8 enhances NO inhibition compared to methylated analogs like eucalyptin .
Q. How should researchers optimize experimental design for in vivo studies of this compound?
Answer:
- Animal models : Use LPS-induced inflammation in mice/rats to mirror in vitro findings.
- Dosing : Determine bioavailability via pharmacokinetic studies (e.g., oral vs. intraperitoneal administration).
- Toxicity screening : Assess acute/chronic toxicity in OECD-compliant assays.
- Biomarkers : Measure serum cytokines (IL-6, TNF-α) and tissue iNOS expression. Ensure compliance with ARRIVE guidelines for reproducibility .
Data Contradictions and Methodological Solutions
- Issue : Discrepancies in potency between studies (e.g., this compound vs. quercetin).
- Solution : Use synergistic assays to test combinatorial effects with other flavonoids. For example, co-administration with quercetin may enhance efficacy due to complementary mechanisms .
Table 2: Key Isolated Compounds from Callistemon citrinus (Data from )
| Compound | Class | Bioactivity (NO Inhibition) |
|---|---|---|
| This compound | Flavone | 32.1% at 10 µM |
| Quercetin | Flavonol | 57.3% at 10 µM |
| 3β-hydroxy-urs-11-en-13(28)-olide | Triterpenoid | Potent activity (exact % N/A) |
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